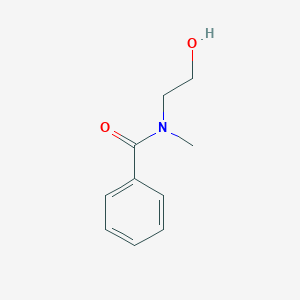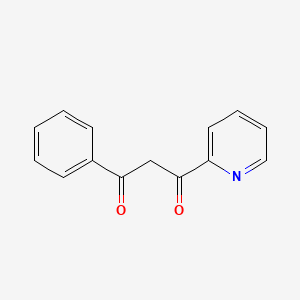
Samarium (II) iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Samarium (II) iodide is an inorganic compound with the chemical formula SmI₂. It is a green solid that forms a dark blue solution in tetrahydrofuran (THF). This compound is known for its strong one-electron reducing properties, making it a valuable reagent in organic synthesis .
Méthodes De Préparation
Samarium (II) iodide can be synthesized through several methods. One common method involves the reaction of samarium metal with diiodomethane or 1,2-diiodoethane in THF, resulting in nearly quantitative yields . Another method involves the high-temperature decomposition of samarium(III) iodide (SmI₃) to form solid, solvent-free SmI₂ . Industrial production methods typically follow similar synthetic routes, ensuring high purity and yield.
Analyse Des Réactions Chimiques
Samarium (II) iodide undergoes various types of chemical reactions, primarily due to its strong reducing properties. Some of the key reactions include:
Reduction Reactions: This compound is a powerful reducing agent that can reduce water to hydrogen.
Carbon-Carbon Bond Formation: It is employed in Barbier reactions, similar to Grignard reactions, where it facilitates the formation of carbon-carbon bonds between ketones and alkyl iodides to form tertiary alcohols.
Substitution Reactions: This compound can participate in substitution reactions, particularly with halides, to form various organic compounds.
Common reagents used in these reactions include THF, catalytic amounts of nickel(II) iodide, and various organic halides . The major products formed from these reactions are typically alcohols, sulfides, and complex organic molecules.
Applications De Recherche Scientifique
Samarium (II) iodide has a wide range of scientific research applications:
Organic Synthesis: It is extensively used in organic synthesis for carbon-carbon bond formation, reduction of functional groups, and cyclization reactions.
Medicinal Chemistry: This compound is used in the synthesis of complex natural products and pharmaceuticals, where its reducing properties are leveraged to create specific molecular structures.
Material Science: It is employed in the preparation of advanced materials and polymers, where precise control over molecular architecture is required.
Catalysis: This compound is used as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism by which diiodosamarium(II) exerts its effects is primarily through single-electron transfer (SET) processes. In these reactions, diiodosamarium(II) donates an electron to the substrate, generating radical intermediates that undergo further transformations . This mechanism is particularly effective in reducing carbonyl compounds and facilitating carbon-carbon bond formation .
Comparaison Avec Des Composés Similaires
Samarium (II) iodide is part of a family of divalent lanthanides that act as reducing agents. Similar compounds include:
Samarium(II) chloride (SmCl₂): Similar reducing properties but different solubility and reactivity profiles.
Samarium(II) bromide (SmBr₂): Comparable to diiodosamarium(II) but with different halide ligands.
Europium(II) iodide (EuI₂): Another divalent lanthanide with similar reducing capabilities.
This compound is unique due to its high reactivity and selectivity in organic synthesis, making it a preferred choice for many synthetic applications .
Propriétés
Formule moléculaire |
I2Sm-2 |
|---|---|
Poids moléculaire |
404.2 g/mol |
Nom IUPAC |
samarium;diiodide |
InChI |
InChI=1S/2HI.Sm/h2*1H;/p-2 |
Clé InChI |
IXYRYFKRXLLFRG-UHFFFAOYSA-L |
SMILES canonique |
[I-].[I-].[Sm] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![8-Chloro-6-methyl-2-(methylthio)pyrido[3,4-d]pyrimidine](/img/structure/B8796166.png)

![[4-(3-o-Tolyl-ureido)-phenyl]-acetic acid](/img/structure/B8796169.png)


![tert-butyl N-[(2S,3R)-3-hydroxy-4-[2-methylpropyl-(4-nitrophenyl)sulfonylamino]-1-phenylbutan-2-yl]carbamate](/img/structure/B8796186.png)



